2-methylpropyl {[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
2-METHYLPROPYL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a molecular formula of C24H23F3O6. This compound is characterized by the presence of a chromen-4-one core structure, which is a common motif in various bioactive molecules. The compound also features an ethylphenoxy group and a 2-methylpropyl acetate moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the chromen-4-one core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and chromen-4-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-METHYLPROPYL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The ethylphenoxy group may enhance the compound’s binding affinity and specificity, while the 2-methylpropyl acetate moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-METHYLPROPYL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE: A similar compound with a trifluoromethyl group instead of the ethyl group, which can alter its chemical and biological properties.
Poly(oxy-1,2-ethanediyl),α-(3,5-dimethyl-1-(2-methylpropyl)hexyl)-ω-hydroxy-: Another related compound with different functional groups, used in various industrial applications.
Uniqueness
2-METHYLPROPYL 2-{[3-(4-ETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chromen-4-one core and ethylphenoxy group make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H24O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H24O6/c1-4-16-5-7-17(8-6-16)29-21-13-27-20-11-18(9-10-19(20)23(21)25)26-14-22(24)28-12-15(2)3/h5-11,13,15H,4,12,14H2,1-3H3 |
InChI Key |
UBAJYAALVSRCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC(C)C |
Origin of Product |
United States |
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